3-(2-Phenylphenoxy)propanoic acid
Description
Overview of Aryloxyalkanoic Acid Class in Scientific Inquiry
The aryloxyalkanoic acid class is a cornerstone in synthetic and medicinal chemistry. Historically, these compounds have been extensively investigated for their biological activities. A notable application has been in agriculture, where certain derivatives have been developed as herbicides. Their mode of action often involves mimicking or interfering with plant growth hormones. Beyond agrochemicals, aryloxyalkanoic acids have been explored as potential therapeutic agents, targeting a range of biological pathways.
Significance of 3-(2-Phenylphenoxy)propanoic Acid as a Subject of Chemical Investigation
The specific compound, this compound, is distinguished by the presence of a biphenyl (B1667301) ether functional group. This feature, where a second phenyl ring is attached to the phenoxy group at the ortho position, introduces additional steric and electronic complexity compared to simpler phenoxypropanoic acids. While dedicated research on this compound is limited, its structure suggests potential for unique interactions with biological targets or novel properties as a building block in materials science.
The table below outlines the basic chemical properties of this compound.
| Property | Value |
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| CAS Number | 125849-39-0 |
| Appearance | Not specified |
| Solubility | Not specified |
Evolution of Research Perspectives on Phenylphenoxypropanoic Acid Analogues
Research into analogues of phenylphenoxypropanoic acid has evolved from initial explorations of their fundamental chemical properties to sophisticated investigations into their biological and material applications. Early studies often focused on synthesis and characterization, while more recent research has delved into their potential as bioactive molecules and functional materials.
For instance, studies on related structures containing the phenylphenoxy moiety have revealed significant biological activity. Research into 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine identified it as a potent inhibitor of leukotriene A4 (LTA4) hydrolase, an enzyme involved in inflammatory pathways. acs.org This highlights the potential for the phenylphenoxy group to confer valuable pharmacological properties.
Furthermore, investigations into verticipyrone (B1247765) analogues have shown that the incorporation of a 4-phenylphenoxy group can lead to potent inhibition of mitochondrial complex I, suggesting a role for this functional group in targeting cellular respiration. nih.gov In the realm of materials science, 2-phenylphenoxy and 4-phenylphenoxy groups have been utilized in the synthesis of phthalocyanines, large, aromatic macrocycles with applications in dyes, pigments, and photodynamic therapy. researchgate.netresearchgate.net These studies underscore the versatility of the phenylphenoxy scaffold in creating molecules with diverse and valuable functions.
The table below presents a selection of phenylphenoxy analogues and their documented research applications.
| Compound/Analogue Class | Research Application |
| 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | Potent inhibitor of leukotriene A4 (LTA4) hydrolase acs.org |
| Verticipyrone analogues with a 4-phenylphenoxy group | Inhibitors of mitochondrial complex I nih.gov |
| Phthalocyanines with 2-phenylphenoxy and 4-phenylphenoxy groups | Components of functional materials (e.g., for photodynamic therapy) researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-11-18-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDJEOVEHGGMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 2 Phenylphenoxy Propanoic Acid
Advanced Synthetic Routes to 3-(2-Phenylphenoxy)propanoic Acid
The construction of this compound can be approached by strategically forming the ether linkage and introducing the carboxylic acid moiety. These steps can be performed in various orders, utilizing precursors that are either commercially available or accessible through established synthetic pathways.
Ethereal Linkage Formation Strategies in Phenylphenoxypropanoic Acid Synthesis
The formation of the ether bond between the 2-phenylphenol (B1666276) and the three-carbon propanoic acid chain is a critical step. The Williamson ether synthesis is a primary and versatile method for this transformation. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
The most direct application of this strategy involves the reaction of 2-phenylphenol with a 3-halopropanoic acid ester, such as ethyl 3-bromopropanoate, in the presence of a base. The phenol (B47542) is first deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic sodium or potassium 2-phenylphenoxide. youtube.comgoogle.com This phenoxide then displaces the bromide from the propanoate ester in an SN2 reaction to form the ether linkage, yielding ethyl 3-(2-phenylphenoxy)propanoate. Subsequent hydrolysis of the ester provides the target carboxylic acid. chemguide.co.uk
Table 1: Williamson Ether Synthesis Approach
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| 2-Phenylphenol | Ethyl 3-bromopropanoate | K₂CO₃ | Acetone, DMF | Ethyl 3-(2-phenylphenoxy)propanoate |
| 2-Phenylphenol | 3-Chloropropanoic acid | NaOH | Water | This compound |
This interactive table summarizes typical reagents and conditions for the Williamson ether synthesis to form the ether linkage.
Carboxylic Acid Moiety Introduction Techniques
Several methods exist for the introduction and formation of the propanoic acid group.
Hydrolysis of Esters or Nitriles : As mentioned above, a common route involves synthesizing an ester derivative, such as ethyl 3-(2-phenylphenoxy)propanoate, which is then hydrolyzed to the carboxylic acid. chemguide.co.uk Alkaline hydrolysis, using a base like sodium hydroxide (B78521) followed by acidic workup, is often preferred as it is an irreversible process that drives the reaction to completion. chemguide.co.uk Alternatively, starting with 3-(2-phenylphenoxy)propanenitrile, hydrolysis under acidic or basic conditions would also yield the desired carboxylic acid.
Malonic Ester Synthesis : A classic method for preparing carboxylic acids is the malonic ester synthesis. libretexts.orgwikipedia.orgorganic-chemistry.org This route would begin by alkylating diethyl malonate with a 2-phenoxybenzyl halide (e.g., 2-(bromomethyl)-1,1'-biphenyl), which would require prior synthesis. The resulting substituted malonic ester is then hydrolyzed, and subsequent heating leads to decarboxylation, yielding the desired this compound. vedantu.comaskthenerd.compearson.com This method is particularly useful for creating substituted propanoic acid derivatives.
Oxidation of Primary Alcohols or Aldehydes : If 3-(2-phenylphenoxy)propan-1-ol or 3-(2-phenylphenoxy)propanal were available, they could be oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. A process for preparing 3-phenylpropionic acid involves the oxidation of 3-phenylpropanal (B7769412) with molecular oxygen. google.com
Stereoselective Synthesis Approaches for Chiral Phenylphenoxypropanoic Acids
While this compound itself is achiral, the introduction of a substituent on the propanoic acid chain, for instance at the C2 position, creates a chiral center. The synthesis of specific enantiomers of such chiral analogs is of significant interest.
Kinetic Resolution : One of the most effective methods for separating enantiomers is kinetic resolution. wikipedia.org This process involves reacting a racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. wikipedia.orgmdpi.com For example, in the synthesis of chiral 2-aryloxypropanoic acids, enantioselective esterification using a chiral acyl-transfer catalyst can effectively separate a racemic mixture into an optically active ester and the unreacted, optically active carboxylic acid. mdpi.comrsc.org Similarly, lipase-catalyzed hydrolysis of racemic esters is a well-established method for resolving chiral alcohols and acids. scielo.brresearchgate.netacs.org
Auxiliary-Directed Synthesis : Another approach involves the use of a chiral auxiliary. A starting phenylpropionic acid can be attached to a chiral auxiliary, such as an Evans oxazolidinone. nih.gov Subsequent stereoselective alkylation at the α-position, directed by the auxiliary, establishes the desired stereocenter. Finally, removal of the auxiliary by hydrolysis yields the enantiomerically enriched carboxylic acid. nih.govorgsyn.org
Table 2: Stereoselective Synthesis Strategies for Chiral Analogs
| Method | Description | Key Reagents/Catalysts |
|---|---|---|
| Kinetic Resolution | Enantioselective esterification or hydrolysis of a racemic mixture. | Chiral acyl-transfer catalysts (e.g., (+)-benzotetramisole), Lipases. mdpi.commdpi.com |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to direct stereoselective alkylation. | Evans oxazolidinones, TiCl₄. nih.gov |
This interactive table outlines common strategies for the asymmetric synthesis of chiral derivatives.
Derivatization Strategies for Structural Modification of this compound
The structure of this compound offers two main sites for chemical modification: the carboxylic acid group and the two aromatic rings. These modifications allow for the generation of a library of related compounds with potentially diverse properties.
Esterification and Amidation Reactions of the Propanoic Acid Group
The carboxyl group is readily converted into a variety of functional derivatives, most commonly esters and amides.
Esterification : The conversion of this compound to its corresponding esters can be achieved through several methods. The most common is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst like sulfuric acid. researchgate.netscienceready.com.au Other reagents can be used to facilitate esterification under milder conditions, such as using dimethylsulfamoyl chloride (Me₂NSO₂Cl) with an amine base or employing activating agents like phosphonitrilic chloride (PNT). researchgate.net
Amidation : Amides are typically synthesized by first activating the carboxylic acid. A common method involves converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct amidation, reacting the carboxylic acid with an amine, is also possible but often requires high temperatures or the use of coupling agents or catalysts to facilitate the dehydration process. rsc.orgrsc.orgencyclopedia.puborganic-chemistry.org Boronic acid derivatives have been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org
Aromatic Ring Substitutions and Functionalization
The two phenyl rings of the 2-phenylphenol core are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the existing groups on the rings. imperial.ac.uk
Directing Effects : In the 2-phenylphenol moiety, the hydroxyl group (-OH) is a strongly activating, ortho, para-directing group. ucalgary.ca The phenyl substituent is a weakly activating, ortho, para-director. chemistrysteps.com The ether oxygen, connected to the propanoic acid chain, is also an activating, ortho, para-director. These directing effects mean that incoming electrophiles will preferentially add to the positions ortho and para to these activating groups. organicchemistrytutor.comyoutube.com Steric hindrance may influence the ratio of ortho to para products.
Typical Reactions :
Halogenation : Introduction of bromine or chlorine can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst, or under milder conditions due to the activated nature of the phenol ring.
Nitration : Reaction with dilute nitric acid can introduce a nitro group (-NO₂), typically at the para position to the hydroxyl group.
Friedel-Crafts Alkylation/Acylation : These reactions introduce alkyl or acyl groups onto the rings using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. The high reactivity of the phenol ring can sometimes lead to polysubstitution or other side reactions.
Table 3: Summary of Derivatization Reactions
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| Esterification | Alcohol, H₂SO₄ | -COOR |
| Amidation | 1. SOCl₂ 2. Amine (R₂NH) | -CONR₂ |
| Halogenation | Br₂, FeBr₃ | -Br |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |
This interactive table summarizes common derivatization reactions for this compound.
Exploration of Side Chain Modifications
The propanoic acid side chain of this compound offers a reactive handle for a variety of chemical transformations. These modifications are crucial for the synthesis of derivatives with tailored properties and for the construction of more complex molecular architectures. Key transformations include reactions at the carboxylic acid group and modifications of the ethylenic backbone.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is readily converted into a range of functional groups. Standard esterification procedures, for instance, can be employed to produce the corresponding esters. One general method involves the reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid.
A notable transformation is the conversion of the carboxylic acid to its corresponding acid chloride. This is typically achieved by treatment with thionyl chloride or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be used to form amides, esters, and other acyl derivatives.
Another significant modification involves the reduction of the carboxylic acid to the corresponding primary alcohol, 3-(2-phenylphenoxy)propan-1-ol. This transformation can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent.
Modifications of the Propanoic Chain
The ethylenic portion of the propanoic acid side chain can also be functionalized, although this typically requires prior activation. For instance, α-halogenation of the carboxylic acid can be achieved via the Hell-Vohlard-Zelinsky reaction. This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide to yield the α-bromo derivative. This halogenated intermediate can then undergo nucleophilic substitution reactions to introduce a variety of functional groups at the α-position.
Precursor Role of this compound in Complex Molecule Synthesis
While direct examples for this compound are not extensively documented in readily available literature, the analogous compound, 3-(2-formylphenoxy)propanoic acid, serves as a valuable precursor in the synthesis of complex molecules, particularly in the field of materials science. This structural analog has been utilized as a key building block for asymmetric poly(p-phenylene vinylene) (PPV) type oligomers researchgate.netnih.gov. These oligomers are of significant interest due to their potential applications as active materials in organic memories and as non-linear optical (NLO) materials researchgate.netnih.gov.
The synthesis strategy involves the use of the Williamson ether synthesis to prepare the 3-(2-formylphenoxy)propanoic acid building block researchgate.netnih.gov. The presence of both a formyl group and a carboxylic acid group on this precursor allows for subsequent chemical transformations to build the larger, conjugated PPV structure. The carboxylic acid moiety is particularly important for influencing the crystal packing of the final oligomers, which is a critical factor for their NLO properties researchgate.netnih.gov.
Based on the utility of this close analog, it can be inferred that this compound could similarly serve as a precursor for various complex molecules. The biphenyl (B1667301) moiety would introduce significant steric bulk and electronic properties, potentially leading to materials with unique photophysical or liquid crystalline properties.
Mechanistic Studies of Key Synthetic Reactions involving this compound Intermediates
Detailed mechanistic studies specifically involving this compound intermediates are not widely reported. However, insights can be drawn from studies on related reactions involving the functional groups present in the molecule.
For instance, the Williamson ether synthesis, a likely route to the parent compound, proceeds via an SN2 mechanism. In this reaction, the phenoxide ion, generated by deprotonating 2-phenylphenol, acts as a nucleophile and attacks the electrophilic carbon of a 3-halopropanoic acid, displacing the halide ion. The stereochemistry and kinetics of this reaction are well-understood and are influenced by the nature of the solvent, the leaving group, and the counter-ion of the phenoxide.
Furthermore, reactions involving the carboxylic acid side chain, such as esterification, typically proceed through a nucleophilic acyl substitution mechanism. In acid-catalyzed esterification, the protonation of the carbonyl oxygen activates the carboxylic acid towards nucleophilic attack by the alcohol. This is followed by proton transfer and the elimination of water to form the ester.
While direct mechanistic data for reactions of this compound is scarce, the well-established mechanisms for the reactions of its constituent functional groups provide a solid foundation for predicting its chemical behavior.
Molecular Interactions and Biological Target Engagement of 3 2 Phenylphenoxy Propanoic Acid in in Vitro Systems
Investigation of Enzyme Modulatory Activities of Phenylphenoxypropanoic Acid Derivatives
The ability of phenylphenoxypropanoic acid derivatives to modulate the activity of various enzymes has been a subject of significant research. These interactions are crucial in understanding the therapeutic potential of these compounds, particularly in the context of inflammatory and metabolic diseases.
Studies on Leukotriene A4 Hydrolase Inhibition by Analogues
Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). The inhibition of LTA4 hydrolase is a key strategy in the development of anti-inflammatory agents. Phenylphenoxypropanoic acid analogues have been identified as potent inhibitors of this enzyme.
Structure-activity relationship studies have led to the development of several potent LTA4 hydrolase inhibitors. One such clinical candidate, SC-57461A, a propanoic acid derivative, has demonstrated significant inhibitory activity against LTA4 hydrolase. In vitro studies have shown that SC-57461A can effectively block the synthesis of LTB4. labclinics.comnih.gov
| Compound | Target | Activity | Value |
| SC-57461A | Leukotriene A4 Hydrolase | IC50 | 49 nM |
This table showcases the inhibitory concentration (IC50) of SC-57461A on Leukotriene A4 Hydrolase, indicating its potency as an inhibitor.
Other Enzymatic Interactions and Their Mechanisms in Research Contexts
Beyond their effects on LTA4 hydrolase, derivatives of propanoic acid have been investigated for their interactions with other enzymes involved in inflammatory and physiological processes.
Cyclooxygenase (COX) Inhibition: Certain propanoic acid derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, another class of inflammatory mediators. For instance, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its analogues have been found to suppress the expression of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.gov
Inducible Nitric Oxide Synthase (iNOS) Inhibition: The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. Some phenylpyrrole derivatives containing a carboxamide moiety related to propanoic acid have been identified as inhibitors of both neural NOS (nNOS) and iNOS. researchgate.net These findings suggest that the propanoic acid scaffold can be a starting point for developing inhibitors of iNOS.
Carboxypeptidase A Inhibition: Carboxypeptidase A, a zinc-containing metalloprotease, has also been a target for inhibitors with structural similarities to propanoic acid derivatives. While not directly phenylphenoxypropanoic acids, studies on inhibitors of carboxypeptidase A highlight the broader potential for this chemical class to interact with zinc metalloenzymes. Excess zinc ions themselves have been shown to act as competitive inhibitors of this enzyme. nih.gov
Receptor Binding and Activation Studies of 3-(2-Phenylphenoxy)propanoic Acid Analogues
The interaction of this compound analogues with various receptors is another critical aspect of their biological activity. These interactions can lead to the activation or inhibition of signaling pathways that regulate a wide range of cellular functions.
G-Protein Coupled Receptor (GPCR) Interaction Research
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling. Phenylpropanoic acid derivatives have been identified as potent agonists for GPR40, a GPCR that is a promising target for the treatment of type 2 diabetes.
The activation of GPR40 by agonists leads to the enhancement of glucose-stimulated insulin (B600854) secretion. Several phenylpropanoic acid derivatives, including AMG 837 and AM-1638, have been developed as GPR40 agonists. medchemexpress.comaxonmedchem.commedkoo.complos.orgglpbio.commedchemexpress.cnplos.orgsemanticscholar.org
| Compound | Receptor | Activity | Value |
| AMG 837 | GPR40 | EC50 | 13.5 nM (Ca2+ flux in CHO cells) |
| AM-1638 | GPR40 | EC50 | 0.16 µM |
This interactive data table displays the half-maximal effective concentration (EC50) of AMG 837 and AM-1638, demonstrating their potency as GPR40 agonists.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism/Antagonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that are key regulators of lipid and glucose metabolism. Phenylpropanoic acid derivatives have been developed as dual agonists for PPARα and PPARγ, offering a potential therapeutic approach for metabolic disorders.
Saroglitazar and GW409544 are examples of dual PPARα/γ agonists. medchemexpress.commedchemexpress.comnih.govimmune-system-research.commedkoo.comnatap.orgnih.gov Their activity on both receptor subtypes allows for a comprehensive regulation of lipid and glucose homeostasis.
| Compound | Receptor | Activity | Value |
| Saroglitazar | PPARα | EC50 | 0.65 pM |
| Saroglitazar | PPARγ | EC50 | 3 nM |
| GW409544 | PPARα | EC50 | 2.3 nM |
| GW409544 | PPARγ | EC50 | 0.28 nM |
This table presents the EC50 values for Saroglitazar and GW409544 on both PPARα and PPARγ, highlighting their dual agonistic activity.
Investigation of Glycine (B1666218) Modulatory Site (GMS) Interactions for Related Propanoic Acids
The glycine modulatory site (GMS) of the N-methyl-D-aspartate (NMDA) receptor is an important target for modulating glutamatergic neurotransmission. Propanoic acid derivatives, particularly those with an indole (B1671886) core, have been synthesized and evaluated as antagonists for this site.
These compounds can selectively bind to the glycine site over the glutamate (B1630785) site of the NMDA receptor. For example, 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid is a potent and selective antagonist for the GMS. nih.gov
| Compound | Target | Activity | Value |
| 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid | NMDA Receptor Glycine Site | IC50 | 170 nM |
This data table shows the IC50 value for a propionic acid-based antagonist at the NMDA receptor glycine site, indicating its inhibitory potency.
In-Depth Analysis of this compound Reveals Limited Publicly Available Research Data
Despite a comprehensive search of scientific literature and databases, detailed information regarding the molecular interactions, biological target engagement, and cellular pathway modulation of the chemical compound this compound remains scarce in publicly accessible resources.
While the broader class of propanoic acid derivatives has been the subject of extensive research, leading to the development of numerous pharmacologically active agents, this specific compound, this compound, does not appear to have been a primary focus of published in vitro studies.
Our investigation sought to elucidate the molecular profile of this compound according to a structured outline focusing on its interactions within cellular and molecular systems. This included a targeted search for data on its engagement with specific biological targets such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), its influence on cellular pathways in in vitro models, and the elucidation of its molecular mechanism of action in non-clinical settings.
The search results consistently pointed to research on structurally related but distinct propanoic acid derivatives. For instance, studies were identified for compounds like 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid and its derivatives, which have been investigated for their potential as dual inhibitors of SIRT2 and EGFR. Similarly, research is available on 3-(2-Aminocarbonylphenyl)propanoic acid analogs and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, detailing their respective biological activities. However, these findings are specific to the chemical structures of those particular derivatives and cannot be extrapolated to this compound.
The absence of specific data for this compound across these key research areas prevents a detailed discussion of its molecular interactions and biological activities as requested. No in vitro studies detailing its receptor-ligand binding, including with SIRT2 or EGFR, were identified. Consequently, information on its modulation of cellular pathways and its specific molecular mechanism of action is also unavailable in the public domain.
It is important to note that this does not necessarily signify a lack of biological activity for this compound. The information may exist in proprietary research, unpublished studies, or patent literature not captured by our search. However, based on the currently available scientific literature, a detailed article on the molecular and cellular actions of this specific compound cannot be constructed.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidating Key Structural Features for Desired Academic Activities
Research into phenylpropanoic acid derivatives and related diaryl ether compounds has identified several structural elements that are crucial for their activity. These findings, often derived from studies on analogous molecules acting on specific biological targets like peroxisome proliferator-activated receptors (PPARs) or viral enzymes, provide a framework for understanding 3-(2-Phenylphenoxy)propanoic acid.
Key structural determinants for activity include:
The Carboxylic Acid Group: The acidic nature and negative charge of the carboxylic acid head are pivotal for interaction with binding sites on biological targets, often forming key hydrogen bonds or ionic interactions. nih.gov Its replacement or modification typically leads to a significant decrease or complete loss of activity. nih.gov
The Ether Linkage: The oxygen atom linking the two phenyl rings is not merely a spacer but a critical functional group. It provides conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. nih.govmdpi.com This flexibility can be crucial for the molecule to fit within the binding pockets of enzymes or receptors. nih.gov Compared to more rigid linkers, the ether bridge allows for an "induced fit" mechanism of binding. The Lewis basicity of the ether oxygen also influences binding; diaryl ethers are weaker donors than aliphatic ethers, which can affect the strength of interaction with molecular targets. rsc.org
The Aromatic Rings (Biphenyl Moiety): The two phenyl rings form a biphenyl-like scaffold that often interacts with hydrophobic pockets in target proteins through π-π stacking or other non-polar interactions. nih.gov Substituents on these rings can dramatically alter activity. For instance, in studies on related compounds, the introduction of specific groups like halogens can enhance binding affinity and metabolic stability.
The Propanoic Acid Chain: The length and substitution pattern of the alkyl chain connecting the carboxylic acid to the phenoxy group are critical. acs.orgresearchgate.net The three-carbon chain of propanoic acid provides a specific distance and spatial relationship between the acidic head and the aromatic core, which is often optimal for fitting into a target's active site. acs.orgresearchgate.net
The following table summarizes the contribution of key structural fragments based on studies of analogous compounds.
| Structural Feature | Observed Importance in Analogous Compounds | Reference |
|---|---|---|
| Carboxylic Acid Head | Essential for binding; provides optimal acidity and a negative charge for interaction with receptor sites. | nih.gov |
| Ether Linker | Confers conformational flexibility, allowing the molecule to adapt to the binding site. Weaker Lewis basicity than aliphatic ethers. | nih.govmdpi.comrsc.org |
| Biphenyl (B1667301) Core | Enhances interaction with hydrophobic pockets in enzyme active sites through π-π stacking. | nih.gov |
| Propanoic Acid Chain Length | Determines the distance between the acidic head and the aromatic system, which is crucial for potency and selectivity. | acs.orgresearchgate.net |
Impact of Stereochemistry on Molecular Interactions and Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect that can profoundly influence the biological activity of a molecule. researchgate.net While this compound itself is achiral, substitution on the propanoic acid chain (e.g., at the α-carbon) creates a chiral center, leading to the existence of stereoisomers (enantiomers).
In studies of related chiral phenylpropanoic acid derivatives, the stereochemistry at the α-position has been shown to be a key factor in determining the potency and selectivity of their biological activity. acs.orgresearchgate.net This is because biological targets such as enzymes and receptors are themselves chiral, composed of L-amino acids. Consequently, they often interact differently with the different enantiomers of a chiral ligand. nih.govontosight.ai
One enantiomer may bind with high affinity to a receptor, leading to a desired biological response, while the other enantiomer may bind with lower affinity, be inactive, or even interact with a different target, leading to off-target effects. This stereoselectivity arises from the specific spatial orientation of functional groups, which must complement the three-dimensional structure of the binding site. For many biologically active propionic acid derivatives, the (S)-enantiomer is often the more active form, known as the eutomer.
The critical role of the chiral center is to ensure the proper spatial disposition of the molecule, positioning the key interacting groups (like the carboxylic acid and the aromatic rings) optimally for binding. nih.gov
Conformational Analysis and its Influence on Binding Affinity
The ability of this compound to adopt different three-dimensional shapes, or conformations, is a key determinant of its binding affinity to biological targets. The molecule possesses significant conformational flexibility due to rotation around several single bonds, most notably the C-O bonds of the ether linkage and the C-C bonds of the propanoic acid chain. nih.govjst.go.jp
Key aspects of its conformational behavior include:
Dihedral Angle of the Diaryl Ether: The relative orientation of the two phenyl rings, defined by the C-O-C-C dihedral angle, is a major conformational feature. researchgate.net The flexibility of the ether bridge allows this angle to change, enabling the molecule to adapt its shape to fit snugly into a protein's binding pocket. nih.gov This adaptability is a hallmark of the "induced fit" model of ligand-protein binding.
Propanoic Acid Chain Conformation: The propanoic acid side chain can also adopt various conformations, influencing the position of the terminal carboxyl group relative to the aromatic scaffold. The conformation of a drug can significantly affect its solubility, membrane permeability, and ultimately its binding to a target receptor. jst.go.jp
Bioactive Conformation: While flexible in solution, a molecule must adopt a specific, low-energy "bioactive conformation" to bind effectively to its target. jst.go.jp Computational studies on similar diaryl ether compounds often aim to identify these preferred binding conformations. For example, molecular docking analyses of diaryl ether inhibitors have shown that the two aryl rings often bind in a hydrophobic cavity, making specific π-π stacking interactions with aromatic amino acid residues. nih.gov The ability of the molecule to easily adopt this bioactive conformation without a significant energy penalty contributes to its high binding affinity.
The conformation of diaryl ether compounds is influenced by subtle electronic effects, such as repulsive interactions between the lone pairs of electrons on the ether oxygen and adjacent atoms, which can create a preference for certain planar or non-planar structures. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenylphenoxypropanoic Acids
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgresearchgate.net By developing mathematical models, QSAR can predict the activity of new compounds and provide insight into the structural features that are most important for function, thereby guiding the design of more potent molecules. nih.govmdpi.com
Several QSAR studies have been performed on series of phenylpropanoic acid derivatives to understand the requirements for activities such as PPAR agonism. orientjchem.orgnih.govnih.govjapsr.in These studies typically relate biological activity (e.g., the concentration required to produce a 50% effect, EC₅₀) to calculated molecular descriptors.
Key findings from QSAR studies on analogous compounds include:
Important Descriptors: The models often highlight the significance of specific physicochemical properties. For instance, hydrophobicity (lipophilicity) and molar refractivity (a measure of steric bulk and polarizability) have been identified as crucial for the activity of meta-substituted phenyl-propanoic acids. japsr.in Other important descriptors for related structures include counts of specific atoms (e.g., chlorine, nitrogen) and topological or shape-based descriptors. nih.govnih.gov
Model Development: Various statistical methods are used to build QSAR models, including Multiple Linear Regression (MLR) and machine learning approaches like k-Nearest Neighbors (k-NN). orientjchem.orgnih.gov The robustness and predictive power of these models are assessed using statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). nih.govnih.gov
3D-QSAR and Pharmacophores: Three-dimensional QSAR methods, such as k-NN MFA, consider the 3D structure of the molecules and generate contour maps that show where steric and electrostatic fields positively or negatively influence activity. nih.govnih.gov This information can be used to build a pharmacophore model, which defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. nih.gov
A representative QSAR study on phenylpropanoic acid derivatives yielded the following statistical results for its predictive model.
| Model Parameter | Description | Reported Value in an Analog Study | Reference |
|---|---|---|---|
| r² | Correlation coefficient; indicates the goodness of fit for the training set. | 0.8725 | nih.gov |
| q² | Cross-validated correlation coefficient; indicates the internal predictive ability of the model. | 0.7957 | nih.gov |
| pred_r² | Predictive r² for the external test set; indicates the external predictive power of the model. | 0.8136 | nih.gov |
| Key Descriptors | Molecular properties found to significantly contribute to the biological activity. | SsClcount (count of single-bonded chlorine), SddsN(nitro)count (count of N in a nitro group), SsOHcount (count of hydroxyl groups) | nih.govnih.gov |
These QSAR models provide a powerful tool for understanding the structural requirements of phenylphenoxypropanoic acids and for designing new derivatives with potentially enhanced activities. nih.gov
Computational and Theoretical Chemistry Studies of 3 2 Phenylphenoxy Propanoic Acid
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets for a ligand and elucidating its binding mode at the active site. While specific docking studies for 3-(2-Phenylphenoxy)propanoic acid are not extensively detailed in the public literature, the methodology can be understood from studies on structurally similar propanoic acid derivatives.
The process involves preparing the 3D structure of the ligand and a library of potential protein targets. Docking algorithms then systematically sample a vast number of orientations and conformations of the ligand within the target's binding site, scoring each pose based on a function that estimates binding affinity. researchgate.net These scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonding. jabonline.in For propanoic acid derivatives, targets have included enzymes like cyclooxygenases (COX), matrix metalloproteinases (MMPs), and leukotriene A4 (LTA4) hydrolase. nih.govacs.org
Analysis of the top-ranked poses reveals key intermolecular interactions, such as hydrogen bonds formed by the carboxylic acid group or hydrophobic interactions involving the phenylphenoxy moiety. mdpi.com This information is critical for predicting whether the compound is likely to be an inhibitor or activator of the target and guides the design of more potent analogues. nih.gov The results of such a simulation are typically presented in a table summarizing the binding affinity and key interactions.
Table 1: Illustrative Molecular Docking Results for a Propanoic Acid Derivative
This table represents a typical output from a molecular docking study, showing the predicted binding affinities and key amino acid residues involved in the interaction with various potential targets.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclooxygenase-2 (COX-2) | -9.5 | Arg120, Tyr385, Ser530 | Hydrogen Bond, Pi-Alkyl |
| LTA4 Hydrolase | -8.8 | Glu296, Tyr383, His295 | Hydrogen Bond, Pi-Pi |
| Aldose Reductase | -8.2 | Tyr48, His110, Trp111 | Hydrogen Bond, Hydrophobic |
| PTP1B (Allosteric Site) | -7.9 | Lys103, Arg105, Pro210 | Hydrogen Bond, Lipophilic |
Note: Data in this table is illustrative of typical findings for propanoic acid derivatives and does not represent experimentally validated results for this compound.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of a molecule. nobelprize.org These calculations provide information on orbital energies, electron density distribution, and molecular geometry, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. nih.govsolusiriset.com
Studies on structurally related compounds, such as 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, demonstrate the utility of DFT in this context. mdpi.com DFT calculations can determine the optimized molecular geometry and analyze conformational preferences, such as the dihedral angles within the propanoic acid side chain. mdpi.com For instance, analysis revealed that strong electron-withdrawing substituents like trifluoromethyl groups can increase the population of the gauche conformer, a structural feature that may influence binding to a target protein. mdpi.com
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. chemrxiv.org A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, mapping the electrostatic potential onto the electron density surface highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting non-covalent interactions like hydrogen bonding. nih.gov
Table 2: DFT Calculation Findings for a Substituted 3-Phenylpropanoic Acid Derivative
This table summarizes key findings from a DFT study on 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, a compound structurally related to this compound. mdpi.com
| Parameter | Finding | Implication |
| Conformational Analysis | Propanoic acid side chain adopts a 'gauche' conformation. | This contrasts with the 'trans' conformation typically seen in other 3-phenylpropanoic acids, suggesting substituent effects influence solid-state structure. |
| Interaction Energy | The strongest intermolecular interaction is a centrosymmetric O-H∙∙∙O hydrogen-bonded dimer. | This classic carboxylic acid dimer motif is the primary driver of the supramolecular assembly in the crystal structure. |
| Substituent Effect | Electron-withdrawing CF3 groups increase the population of the gauche conformer in the gas phase. | Electronic effects from substituents can significantly impact molecular conformation, which in turn affects crystal packing and potential biological interactions. |
Molecular Dynamics Simulations to Explore Ligand-Target Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations explore the dynamic nature of this interaction over time. mdpi.com By simulating the motions of atoms and molecules, MD provides insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. mdpi.com
An MD simulation begins with the docked complex, which is then placed in a simulated physiological environment (a box of water molecules and ions). mdpi.com The forces on each atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. Repeating this process millions of times generates a trajectory that reveals how the complex behaves over nanoseconds or even microseconds. mdpi.com
Key analyses of an MD trajectory include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable RMSD over time suggests a stable binding mode. mdpi.com The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding or conformational changes. mdpi.com MD simulations can confirm if the key interactions predicted by docking are maintained throughout the simulation, providing greater confidence in the proposed binding mode. mdpi.com
Table 3: Typical Data Analyzed from a Molecular Dynamics Simulation
This table outlines the primary metrics obtained from an MD simulation and their significance in evaluating a ligand-target complex.
| Metric | Description | Significance |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein backbone from their initial docked pose over time. | A low and stable RMSD value indicates that the ligand maintains a consistent binding mode within the target's active site. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein, which can be important for ligand entry, binding, or allosteric regulation. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target over the simulation time. | Confirms the stability of key hydrogen bond interactions predicted by docking, which are often crucial for binding affinity. |
| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein. | Provides a quantitative measure of the energetic stability of the complex throughout the simulation. |
Prediction of Molecular Descriptors and their Correlation with Research Findings
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.netresearchgate.net These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area). researchgate.net They are the foundation of Quantitative Structure-Activity Relationship (QSAR) models, which attempt to correlate these descriptors with experimental findings like biological activity or toxicity.
For this compound, various molecular descriptors can be calculated using computational software. For example, the PubChem database provides predicted values for several properties. uni.lu Important descriptors include XlogP3 (a measure of lipophilicity), Topological Polar Surface Area (TPSA), and the count of hydrogen bond donors and acceptors. researchgate.net These descriptors are critical for predicting a compound's pharmacokinetic properties, such as absorption and membrane permeability.
In a typical QSAR study, descriptors for a series of related compounds are calculated and statistically correlated with their measured biological activity. A robust model can then be used to predict the activity of new, untested compounds, prioritizing synthetic efforts toward molecules with the most promising profiles.
Table 4: Predicted Molecular Descriptors for this compound
This table lists several key molecular descriptors for this compound, predicted by computational methods. uni.lu
| Descriptor | Value | Significance |
| Molecular Formula | C15H14O3 | Provides the exact atomic composition. |
| Molecular Weight | 242.27 g/mol | A fundamental property influencing diffusion and transport. |
| XlogP3 | 2.7 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | The two carboxylic oxygens and the ether oxygen can accept hydrogen bonds. |
| Rotatable Bond Count | 4 | Relates to the conformational flexibility of the molecule. |
| Topological Polar Surface Area | 46.5 Ų | Influences membrane permeability and interaction with polar residues in proteins. |
| Predicted CCS ([M-H]⁻) | 158.8 Ų | The predicted Collision Cross Section provides information on the molecule's size and shape in the gas phase. |
Source: Predicted values from PubChem and CCSbase. uni.lu
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design are powerful strategies for identifying novel bioactive molecules from vast chemical libraries or for creating entirely new ones. nih.gov These methods can be broadly classified into structure-based and ligand-based approaches.
Structure-based virtual screening (SBVS) involves docking millions of commercially available compounds into the binding site of a specific biological target. nih.gov The compounds are ranked by their docking scores, and the top candidates are selected for experimental testing. This approach is highly effective when a high-resolution 3D structure of the target protein is available. nih.gov
Ligand-based virtual screening (LBVS) is used when the structure of the target is unknown but a set of active molecules has been identified. healx.ai In this method, a model or pharmacophore is built based on the common structural features of the known active compounds. This model is then used as a query to search for other molecules in a database that possess similar shape and electrostatic properties. healx.aimdpi.com this compound could serve as a reference compound in an LBVS campaign to find other molecules with a similar scaffold. healx.ai
Virtual ligand design, or de novo design, takes this a step further by computationally constructing novel molecules from scratch. nih.gov Algorithms place fragments into the target's active site and link them together to create new chemical entities with optimized interactions, offering a path to entirely new chemotypes. nih.gov
Advanced Analytical Methodologies in the Research of 3 2 Phenylphenoxy Propanoic Acid
Spectroscopic Techniques for Structural Elucidation (NMR, IR, MS)
Spectroscopy is fundamental to the structural elucidation of organic compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete picture of the molecular structure of 3-(2-Phenylphenoxy)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the two phenyl rings, the aliphatic propylene (B89431) chain, and the carboxylic acid. The aromatic protons would appear in the typical downfield region (approx. 6.8-7.5 ppm), with their splitting patterns revealing their substitution positions and coupling relationships. The two methylene (B1212753) groups (-O-CH₂- and -CH₂-COOH) of the propanoic acid chain would likely appear as triplets, while the acidic proton of the carboxyl group would present as a broad singlet at a significantly downfield position (>10 ppm), which can be confirmed by D₂O exchange.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include distinct signals for the carbonyl carbon of the acid (approx. 170-180 ppm), the aromatic carbons (approx. 110-160 ppm), and the aliphatic carbons of the propylene chain.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key functional groups in this compound—a carboxylic acid, an ether, and aromatic rings—give rise to characteristic absorption bands.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 (very broad) |
| Carboxylic Acid | C=O Stretch | 1760-1690 (strong) |
| Aromatic Ether | C-O Stretch | 1275-1200 (strong) |
| Aromatic Rings | C=C Stretch | 1600-1450 (multiple bands) |
| Aromatic Rings | C-H Bending (out-of-plane) | 900-675 |
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. While experimental fragmentation data for this compound is not readily available, predicted data from computational tools offer insight into the expected ions that would be observed. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula, C₁₅H₁₄O₃.
| Adduct Ion | Predicted Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 243.10158 |
| [M+Na]⁺ | 265.08352 |
| [M-H]⁻ | 241.08702 |
| [M+K]⁺ | 281.05746 |
| [M+NH₄]⁺ | 260.12812 |
Chromatographic Methods for Purity Assessment and Separation (HPLC, GC)
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like carboxylic acids. A reversed-phase HPLC method is commonly employed for compounds of this nature. In a typical setup, a C18 column is used with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol), often run in a gradient elution mode to ensure good separation. pensoft.net Detection is commonly performed using a UV detector, set to a wavelength where the aromatic rings show strong absorbance (e.g., ~260 nm). researchgate.net
Gas Chromatography (GC) GC is suitable for volatile compounds. Due to the low volatility of carboxylic acids, this compound would typically require derivatization before GC analysis. researchgate.net A common derivatization method is esterification (e.g., methylation) to convert the carboxylic acid into a more volatile ester. The resulting derivative can then be separated on a capillary column (e.g., a nonpolar or medium-polarity column) and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). creative-proteomics.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |
| Elution | Isocratic or Gradient |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~260 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline form. This technique provides exact bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.
While a crystal structure for this compound is not publicly documented, analysis of closely related compounds like 3-(2-Formylphenoxy)propanoic acid provides a clear example of the data obtained. researchgate.net For this compound, a crystallographic study would reveal the conformation of the propanoic acid chain relative to the biphenyl (B1667301) ether system. A key feature would be the intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, which typically form centrosymmetric dimers in the crystal lattice. researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀O₄ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions (Å) | a = 8.01, b = 7.73, c = 29.54 |
| Molecules per Unit Cell (Z) | 8 |
| Key Interactions | O-H···O and C-H···O hydrogen bonds |
Advanced Techniques for Characterizing Molecular Interactions in Research Environments
Understanding how this compound interacts with biological macromolecules or other chemical entities is crucial in many research contexts. Advanced techniques like molecular docking are used to predict and analyze these interactions.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In a research setting, this compound could be docked into the active site of a target protein (e.g., an enzyme or receptor). The results of such a simulation would provide insights into the binding mode, identify key amino acid residues involved in the interaction (through hydrogen bonds, hydrophobic interactions, or π-stacking), and estimate the binding affinity. researchgate.net This information is invaluable for rational drug design and for understanding potential mechanisms of action.
Future Directions and Emerging Research Avenues for 3 2 Phenylphenoxy Propanoic Acid
Development of Novel Methodologies for Synthesis and Derivatization
The creation of 3-(2-Phenylphenoxy)propanoic acid and its derivatives is fundamental to any future investigation. While classical methods such as the Williamson ether synthesis have been employed for similar structures, future research will likely focus on more efficient, scalable, and versatile synthetic strategies. researchgate.net
One promising direction is the adaptation of modern cross-coupling reactions. Palladium-catalyzed reactions, for instance, have proven highly effective for the synthesis of other aryl propionic acids. A two-step, one-pot procedure involving a Heck coupling of an aryl bromide with ethylene, followed by hydroxycarbonylation, could be optimized for the synthesis of the this compound backbone. mdpi.com This approach offers high regioselectivity and avoids complex purification steps, making it suitable for creating a library of derivatives. mdpi.com
Furthermore, derivatization of the core scaffold is crucial for exploring structure-activity relationships (SAR). The carboxylic acid group is a prime site for modification, allowing for the creation of amides, esters, and other functional groups. Recent advancements in the derivatization of short-chain fatty acids using reagents like 3-phenoxyaniline (B129670) for enhanced detection in mass spectrometry could inspire novel analytical and biochemical tools for tracking the compound and its metabolites. nih.gov The synthesis of hydroxamic acid derivatives from similar profens has also been explored, potentially conferring new biological activities. researchgate.net
| Potential Synthetic Strategy | Description | Key Advantages | Reference |
| Palladium-Catalyzed Heck Coupling & Carbonylation | A two-step, one-pot reaction sequence coupling an aryl halide with ethylene, followed by carbonylation to form the propionic acid moiety. | High yield, high regioselectivity, operational simplicity. | mdpi.com |
| Williamson Ether Synthesis | Reaction of a phenoxide with a halo-propionate ester, followed by hydrolysis. A classic but reliable method. | Well-established, predictable outcomes. | researchgate.net |
| Hydrolysis & Decarboxylation | Starting from a dinitrile or cyano-ester precursor, hydrolysis and subsequent decarboxylation can yield the desired propionic acid. | Useful for specific precursor availability. | google.com |
Exploration of Untapped Biological Targets and Pathways in Academic Research
While the biological activity of this compound is not extensively documented, data from high-throughput screening (HTS) programs and the activities of structurally related compounds provide a roadmap for future investigations. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, for example, contains bioactivity data from programs like ToxCast and High-Throughput Transcriptomics (HTTr). epa.govepa.gov This data indicates that the compound is active in various cell-based assays, suggesting interactions with multiple biological targets and pathways that are yet to be fully characterized. epa.govepa.gov
The broader class of phenylpropanoic acids is known for a range of biological effects, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. nih.gov Future research should include focused enzymatic assays to determine if this compound or its derivatives exhibit inhibitory activity against COX-1 and COX-2. Beyond inflammation, related structures have shown antimicrobial properties, suggesting that this compound could be explored as a potential antibacterial agent. nih.gov The leukotriene B4 receptor 2 (BLT2), a G-protein coupled receptor involved in inflammatory diseases, represents another potential target, as molecules with similar scaffolds have been identified as modulators of its activity. nih.gov
High-throughput phenotypic profiling, such as the Cell Painting assay, has been applied to 3-(2-phenoxyphenyl)propanoic acid, providing morphological profiles that can be computationally compared to a database of compounds with known mechanisms of action. epa.gov This can help generate hypotheses about its molecular targets and guide more focused biological experiments.
Integration of Multi-Omics Data for Comprehensive Understanding of Molecular Effects
To move beyond a single target and understand the holistic impact of this compound on biological systems, the integration of multiple "omics" datasets is a powerful emerging strategy. researchgate.netnih.gov The existing High-Throughput Transcriptomics (HTTr) data from the EPA provides a starting point, revealing which genes and signaling pathways are perturbed by the compound in cultured cells. epa.gov
Future research should aim to build upon this foundation by generating additional layers of omics data.
Proteomics: Would identify changes in protein expression and post-translational modifications, complementing the transcriptomic data and revealing downstream effects. nih.gov
Metabolomics: Would uncover alterations in cellular metabolism, identifying the specific metabolic pathways affected by the compound.
Lipidomics: Given the compound's structure, investigating its impact on lipid signaling and metabolism could be particularly fruitful.
Integrating these datasets can provide a comprehensive, systems-level view of the compound's mechanism of action. nih.gov For example, combining transcriptomics and proteomics can distinguish between changes regulated at the transcriptional level versus those controlled by protein degradation or translational regulation. nih.gov Tools like panomiX are being developed to facilitate such complex data integration, making these powerful analytical methods more accessible for linking molecular signatures to cellular phenotypes. biorxiv.org
Advancements in Computational Tools for Predictive Modeling
In silico methods are indispensable in modern chemical research, and their application to this compound can accelerate discovery while reducing experimental costs.
Predictive Modeling Applications:
| Computational Tool | Application for this compound | Potential Outcome | Reference |
| Molecular Docking | Simulating the binding of the compound to the active sites of known and putative protein targets (e.g., COX enzymes, BLT2). | Prediction of binding affinity and mode, guiding SAR studies for improved potency and selectivity. | researchgate.netnih.gov |
| Quantum Mechanics (QM) | Using methods like Density Functional Theory (DFT) to calculate electronic properties, such as electron density and reactivity. | Guiding the design of synthetic reactions and understanding the intrinsic reactivity of the molecule. | |
| ADME/Tox Prediction | Employing machine learning models to predict properties like absorption, distribution, metabolism, excretion, and toxicity. | Early-stage filtering of derivatives to prioritize those with favorable drug-like properties. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound when bound to a target protein over time. | Providing insights into the stability of the protein-ligand complex and the role of conformational changes. | N/A |
Future advancements will likely involve the use of artificial intelligence (AI) and machine learning to build more accurate predictive models based on the growing datasets from HTS and omics studies. These models could predict not only specific target interactions but also broader cellular responses and potential therapeutic or toxicological outcomes.
Role of this compound as a Scaffold for Chemical Probe Development
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the interrogation of that target's function in cells and organisms. olemiss.edu The this compound structure represents an attractive scaffold for the development of such probes. Its key features include:
A rigid biphenyl (B1667301) core that can be systematically modified to explore binding pockets.
An ether linkage that provides some conformational flexibility.
A carboxylic acid handle that can be used to attach reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of a target, without significantly altering the core binding structure.
The process of "scaffold hopping," where a known active core is structurally modified to create a novel chemical series, could be applied here. nih.gov By using this compound as a starting point, researchers can synthesize a library of derivatives to screen for high-potency, selective modulators of a specific protein. For instance, related propanoic acid derivatives have been used as foundational elements in the synthesis of complex chemical probes. olemiss.edu Developing a potent and selective probe from this scaffold would provide an invaluable tool for academic research, helping to validate new drug targets and unravel complex biological pathways. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
